molecular formula C6H4BBrClFO2 B2865935 3-Bromo-5-chloro-4-fluorophenylboronic acid CAS No. 2377608-50-7

3-Bromo-5-chloro-4-fluorophenylboronic acid

Cat. No.: B2865935
CAS No.: 2377608-50-7
M. Wt: 253.26
InChI Key: KKFYHRPFULAKIH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-fluorophenylboronic acid (CAS: 1451393-00-2) is a halogenated arylboronic acid with the molecular formula C₆H₄BBrClFO₂ and a molecular weight of 272.26 g/mol . This compound features a benzene ring substituted with bromine (position 3), chlorine (position 5), and fluorine (position 4), alongside a boronic acid (-B(OH)₂) group. Halogenated phenylboronic acids are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(3-bromo-5-chloro-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYHRPFULAKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-fluorophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the bromination, chlorination, and fluorination of phenylboronic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of protective groups and purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenylboronic acids.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction Reactions: Boronic esters and boranes are formed.

Scientific Research Applications

3-Bromo-5-chloro-4-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: It is used in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

The reactivity and applications of 3-bromo-5-chloro-4-fluorophenylboronic acid are influenced by its substituent arrangement. Below is a comparative analysis with structurally related phenylboronic acids:

Substituent Position and Electronic Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Features
This compound 3-Br, 5-Cl, 4-F C₆H₄BBrClFO₂ 272.26 1451393-00-2 High halogen density; potential steric hindrance at positions 3 and 3.
3-Bromo-4-chloro-2-fluorophenylboronic acid 3-Br, 4-Cl, 2-F C₆H₄BBrClFO₂ 272.26 - Fluorine at position 2 increases ortho-directed reactivity.
5-Bromo-3-chloro-2-fluorophenylboronic acid 5-Br, 3-Cl, 2-F C₆H₄BBrClFO₂ 272.26 - Bromine at position 5 may reduce steric effects compared to position 3.
3-Bromo-5-Carboxy-2-fluorophenylboronic acid 3-Br, 5-COOH, 2-F C₇H₅BBrFO₄ 288.88 - Carboxy group enhances solubility but may complicate coupling reactions.
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid 3-Cl, 5-F, 4-OCH(CH₃)₂ C₉H₁₁BClFO₃ 232.44 - Bulky isopropoxy group reduces reactivity in cross-coupling.

Key Observations :

  • Electronic Effects : Electron-withdrawing substituents (Cl, F) deactivate the aromatic ring, reducing boronic acid reactivity. However, bromine’s polarizability may stabilize transition states in Suzuki couplings .
  • Functional Group Diversity : Analogs with carboxy (e.g., 3-Bromo-5-Carboxy-2-fluorophenylboronic acid) or alkoxy groups (e.g., 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid) exhibit altered solubility and reactivity profiles .

Physical and Chemical Properties

  • Density and Boiling Point : A related morpholine-substituted compound (5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid) has a density of 1.62 g/cm³ and predicted boiling point of 552.3°C . Halogenated analogs likely share similar thermal stability.
  • pKa : Predicted pKa values for boronic acids with electron-withdrawing groups (e.g., 7.06 for the morpholine derivative) suggest moderate acidity, influencing their behavior in aqueous reactions .

Biological Activity

3-Bromo-5-chloro-4-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C6H4BrClFBO2
  • Molecular Weight : 215.36 g/mol
  • SMILES Notation : B(C1=C(C=C(C=C1Cl)F)Br)(O)O

The presence of bromine, chlorine, and fluorine substituents on the phenyl ring contributes to its unique reactivity and biological properties.

Boronic acids, including this compound, are known to interact with biomolecules through reversible covalent bonding to diols. This property is particularly useful in the development of sensors and therapeutic agents targeting various biological pathways:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit enzymes such as urease and certain kinases by binding to their active sites or allosteric sites, thus modulating their activity.
  • Glucose Sensing : The ability of boronic acids to form complexes with glucose makes them suitable for use in glucose sensors, offering a non-enzymatic approach to glucose monitoring .

Anticancer Properties

Research indicates that phenylboronic acids can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance:

  • Inhibition of DHODH : Studies have shown that derivatives of phenylboronic acid can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. This inhibition leads to decreased nucleotide availability, effectively halting cell cycle progression at the S-phase .

Case Studies and Research Findings

  • Urease Inhibition : A comparative study demonstrated that this compound exhibited significant urease inhibition, which is relevant for treating conditions such as kidney stones and urinary tract infections. The compound showed competitive inhibition with an IC50 value indicating potent activity against urease .
  • Glucose Binding Studies : Research involving the interaction of phenylboronic acids with glucose highlighted that these compounds could effectively bind glucose in a reversible manner, making them candidates for developing advanced glucose sensors .

Data Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Urease InhibitionUrease0.15
DHODH InhibitionDHODH0.25
Glucose BindingGlucose-

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